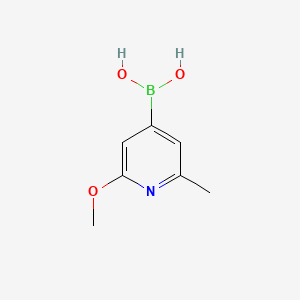

(2-Methoxy-6-methylpyridin-4-YL)boronic acid

Beschreibung

Eigenschaften

IUPAC Name |

(2-methoxy-6-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO3/c1-5-3-6(8(10)11)4-7(9-5)12-2/h3-4,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIWIJZVFBWGBJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)OC)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Stability and Storage of Pyridylboronic Acids: A Technical Guide

Executive Summary

Pyridylboronic acids are indispensable heterocyclic building blocks in modern medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. However, they present a distinct "stability dichotomy": while 3- and 4-pyridylboronic acids behave similarly to phenylboronic acids, 2-pyridylboronic acid is notoriously unstable, undergoing rapid protodeboronation.

This guide provides a mechanistic understanding of these instability pathways and establishes rigorous protocols for storage, handling, and quality control. It moves beyond generic "keep cold" advice to address the specific chemical imperatives of the pyridine nitrogen lone pair.

Part 1: The Mechanism of Instability (Protodeboronation)

The primary failure mode for pyridylboronic acids is protodeboronation , where the C–B bond is cleaved and replaced by a C–H bond. This is not a random degradation; it is driven by specific electronic interactions between the boron center and the pyridine nitrogen.

The 2-Pyridyl Anomaly

2-Pyridylboronic acid is kinetically unstable because the nitrogen lone pair is in the alpha position relative to the boron. This proximity facilitates a unique zwitterionic fragmentation pathway that does not occur in the 3- or 4-isomers.

-

3- and 4-Pyridylboronic Acids: Degradation follows the standard base-catalyzed (Kuivila) mechanism. They are relatively stable at neutral pH but degrade at high pH or high temperature.

-

2-Pyridylboronic Acid: Undergoes rapid autocatalytic decomposition.[1] The basic nitrogen can protonate (forming a pyridinium species), or coordinate with the boron, lowering the activation energy for C–B bond cleavage.

Pathway Visualization

The following diagram illustrates the divergent degradation pathways.

Caption: Divergent protodeboronation pathways. 2-Pyridyl isomers degrade rapidly via zwitterionic intermediates, while 3-/4- isomers follow slower base-catalyzed kinetics.[2]

Part 2: Storage and Handling Protocols[3][4]

Due to the mechanistic differences outlined above, a single storage protocol is insufficient.

Protocol A: Stable Isomers (3- and 4-Pyridylboronic Acid)

These compounds are moderately stable but hygroscopic. Boroxine formation (dehydration trimer) is common but reversible.

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Argon or Nitrogen backfill is recommended but not strictly critical for short-term storage.

-

Container: Amber glass with Teflon-lined caps.

-

Shelf-Life: 6–12 months if kept dry.

Protocol B: Unstable Isomers (2-Pyridylboronic Acid)

Critical Warning: Free 2-pyridylboronic acid is inherently unstable. It is rarely sold or stored in its free acid form for this reason.

-

Primary Strategy: Do not store the free acid. Convert immediately to a stable derivative (see Section 3) or use a salt form (e.g., hydrochloride salt).

-

If Free Acid Storage is Unavoidable:

-

Temperature: -20°C (Freezer) is mandatory.

-

Atmosphere: Strict inert atmosphere (Glovebox or sealed under Argon).

-

State: Store as a dry solid only. Never store as a stock solution in protic solvents (MeOH, Water).

-

Shelf-Life: < 2 weeks.

-

Comparative Stability Data

| Feature | 2-Pyridylboronic Acid | 3-Pyridylboronic Acid | 4-Pyridylboronic Acid |

| Half-life (pH 7, 70°C) | ~40 seconds | > 1 week | > 1 week |

| Dominant Failure Mode | Zwitterionic Fragmentation | Oxidation / Dehydration | Oxidation |

| Recrystallization | Difficult (decomposes) | Possible (Water/Acetone) | Possible (Water/Acetone) |

| Column Chromatography | Impossible (degrades on silica) | Difficult (streaks) | Difficult (streaks) |

| Recommended Form | MIDA Boronate | Free Acid or Pinacol Ester | Free Acid or Pinacol Ester |

Part 3: Strategic Solutions (Derivatives)

When stability is the limiting factor, chemical derivatization is the only robust solution.

MIDA Boronates (The Gold Standard)

N-Methyliminodiacetic acid (MIDA) boronates are the superior solution for the "2-pyridyl problem." The MIDA ligand coordinates to the boron p-orbital, effectively "switching off" its Lewis acidity and preventing the coordination events that lead to protodeboronation.

-

Stability: Indefinitely stable at room temperature on the benchtop.

-

Chromatography: Compatible with standard silica gel chromatography (unlike free acids).[3]

-

Release: The active boronic acid is released slowly in situ using mild aqueous base (e.g., K3PO4), mimicking a "slow addition" protocol that favors cross-coupling over decomposition.[4]

Pinacol Esters

Pinacol esters offer improved stability over free acids for 3- and 4-pyridyl isomers but are insufficient for stabilizing 2-pyridylboronic acid against protodeboronation during reaction conditions.

Part 4: Quality Control Workflow

Visual inspection is useless for boronic acids; a degraded sample (pyridine) looks identical to the active compound (white powder). 11B NMR is the only definitive QC method.

QC Decision Tree

Caption: 11B NMR workflow for verifying boronic acid purity. Boric acid (decomposition product) appears distinct from the active species.

Analytical Note

-

1H NMR Ambiguity: 1H NMR is often inconclusive because the chemical shifts of the protodeboronated pyridine by-product often overlap with the starting material.

-

11B NMR Standard: Pure boronic acids typically show a broad singlet around 27–32 ppm (trigonal planar). A sharp peak at 19-20 ppm indicates boric acid (decomposition).

References

-

Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society. Link

-

Gillis, E. P., & Burke, M. D. (2007). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society. Link

-

Knapp, D. M., et al. (2010). "A General Solution for the 2-Pyridyl Problem." Angewandte Chemie International Edition. Link

-

Noonan, G. M., et al. (2021). "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society. Link[5]

-

Iain, A. S., et al. (2016).[6] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of Organic Chemistry. Link

Sources

Technical Whitepaper: Sourcing and Utilization of (2-Methoxy-6-methylpyridin-4-yl)boronic acid

The following technical guide is structured to provide actionable intelligence for drug discovery teams and process chemists.

Executive Summary

(2-Methoxy-6-methylpyridin-4-yl)boronic acid (CAS 1309443-98-8) is a specialized heterocyclic building block utilized primarily in the synthesis of kinase inhibitors and biaryl pharmacophores. While commercially available, it is frequently classified as a "make-to-order" or "limited stock" item by major catalog suppliers due to the inherent instability of electron-deficient pyridine boronic acids.

This guide provides a validated sourcing strategy, quality control parameters (specifically addressing protodeboronation), and a self-validating Suzuki-Miyaura coupling protocol designed to maximize yield with this specific substrate.

Chemical Profile & Specifications

| Parameter | Specification |

| IUPAC Name | (2-Methoxy-6-methylpyridin-4-yl)boronic acid |

| CAS Number | 1309443-98-8 |

| Molecular Formula | C₇H₁₀BNO₃ |

| Molecular Weight | 166.97 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DMF; sparingly soluble in water |

| Purity (HPLC) | ≥ 95% (Note: Boronic acids often contain varying amounts of anhydride/boroxine) |

| Storage | 2–8°C (Short term), -20°C (Long term); Under Argon/Nitrogen |

Structural Analysis & Stability

The 4-position of the pyridine ring renders the carbon-boron bond susceptible to hydrolytic cleavage (protodeboronation), particularly under basic conditions at elevated temperatures. The presence of the 2-methoxy and 6-methyl groups provides steric shielding but also modulates the electron density of the ring.

-

Equilibrium Warning: Like most boronic acids, this compound exists in a dynamic equilibrium with its trimeric anhydride (boroxine). This is not an impurity but a dehydration product. Analytical quantification should account for this stoichiometry.

Commercial Landscape & Sourcing Strategy

Availability Status: Tier 2 (Specialty Chemical) Unlike commodity phenylboronic acids, this compound is rarely held in multi-kilogram inventory.

Validated Suppliers

-

Primary Stockists (Gram Scale): BLD Pharm, Combi-Blocks, Enamine.

-

Bulk Manufacturing (Kg Scale): Custom synthesis required (Lead time: 4–6 weeks).

-

Sourcing Risk: Many aggregators list the compound but do not hold stock. Always request a Certificate of Analysis (CoA) dated within the last 6 months before purchase to verify it has not degraded.

Cost vs. Make Analysis

-

Commercial Price: ~

300 per 5g (High variance). -

Internal Synthesis Cost: Low. If lead times exceed 3 weeks, internal synthesis via the bromide precursor is recommended (See Section 5).

Quality Control: The "Self-Validating" Analytics Workflow

Before committing this reagent to a GMP campaign or high-value synthesis, you must validate its integrity. Boronic acids degrade into the parent heterocycle (2-methoxy-6-methylpyridine) upon storage.

1H NMR Validation Protocol

Dissolve 10 mg in DMSO-d6. Add 1 drop of D₂O to collapse boroxine/monomer equilibrium into a single species.

-

Diagnostic Signal (Product): Look for the aromatic protons of the pyridine ring. The C3-H and C5-H protons should appear as singlets (or meta-coupled doublets) around 7.0–7.5 ppm.

-

Impurity Signal (Degradation): 2-Methoxy-6-methylpyridine (protodeboronated product) will show a distinct shift in the aromatic region.

-

Boroxine Check: Broad peaks in non-D₂O NMR indicate anhydride formation. This is acceptable if purity by HPLC is maintained.

Synthetic Utility: Optimized Suzuki-Miyaura Protocol

The following protocol is optimized for electron-poor heterocyclic boronic acids, utilizing a precatalyst system to prevent rapid protodeboronation.

Reaction Mechanism & Pathway

The diagram below illustrates the critical path, highlighting the competition between the productive Transmetalation cycle and the destructive Protodeboronation pathway.

Figure 1: Mechanistic pathway highlighting the competition between productive coupling and hydrolytic degradation.

Step-by-Step Protocol

Scale: 1.0 mmol

-

Reagent Prep:

-

Aryl Halide (1.0 equiv): 1.0 mmol

-

Boronic Acid (1.2–1.5 equiv): 1.2–1.5 mmol (Excess accounts for some deboronation).

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3–5 mol%). Rationale: Bidentate ligands stabilize the Pd center.

-

Base: K₃PO₄ (3.0 equiv). Rationale: Anhydrous phosphate is milder than carbonates, reducing hydrolysis.

-

Solvent: 1,4-Dioxane/Water (9:1) or Toluene/Water (depending on solubility).

-

-

Execution:

-

Charge solid reagents into a vial equipped with a stir bar.[1]

-

Seal and purge with Nitrogen/Argon for 5 minutes (Critical: O₂ promotes homocoupling and catalyst death).

-

Add degassed solvents via syringe.

-

Heat to 80°C (Do not exceed 100°C; higher temps accelerate deboronation).

-

Monitor by LC-MS at 2 hours.

-

-

Workup:

-

Dilute with EtOAc, wash with water and brine.

-

Dry over Na₂SO₄ and concentrate.

-

Purify via flash chromatography (Hex/EtOAc).

-

Contingency: In-House Synthesis

If commercial stock is degraded or unavailable, the compound can be synthesized in one step from the bromide.

Figure 2: Cryogenic lithiation-borylation route for in-house synthesis.

Protocol Summary:

-

Dissolve 4-bromo-2-methoxy-6-methylpyridine in dry THF.

-

Cool to -78°C .

-

Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min.

-

Add Triisopropyl borate (1.2 equiv).

-

Warm to RT and quench with dilute HCl.

References

-

Chemical Identity & Properties

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54366659, (2-Methoxy-6-methylpyridin-4-yl)boronic acid. Retrieved January 29, 2026 from [Link]

-

-

Synthetic Methodology (Suzuki Coupling of Pyridines)

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

-

-

Stability of Heterocyclic Boronic Acids

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

-

- Commercial Sourcing Verification

Sources

Methodological & Application

Application Note: Synthesis of Biaryl Compounds using (2-Methoxy-6-methylpyridin-4-yl)boronic acid

Executive Summary

This technical guide details the optimized protocols for utilizing (2-Methoxy-6-methylpyridin-4-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. The 2-methoxy-6-methylpyridine scaffold is a privileged structural motif in medicinal chemistry, offering improved solubility and metabolic stability compared to bare pyridine rings. However, the incorporation of this heteroaryl boronate requires specific attention to catalyst selection and base strength to mitigate competitive protodeboronation and catalyst poisoning by the pyridine nitrogen.

This guide presents two validated protocols:

-

Method A (Standard): A robust system for reactive aryl halides.

-

Method B (High-Performance): An advanced catalytic system for sterically hindered or electron-rich coupling partners.

Chemical Profile & Mechanistic Considerations

Reagent Characteristics[1]

-

Compound: (2-Methoxy-6-methylpyridin-4-yl)boronic acid

-

Structure: Pyridine core substituted at C2 (Methoxy), C6 (Methyl), and C4 (Boronic Acid).

-

Electronic Environment: The C4 position is para to the pyridine nitrogen. While 4-pyridyl boronic acids are generally more stable than their 2-pyridyl counterparts, they remain susceptible to protodeboronation under high pH.

-

Stabilizing Factors: The 2-methoxy group acts as a resonance donor, increasing electron density on the ring. This electronic enrichment partially counteracts the electron-withdrawing nature of the pyridine nitrogen, stabilizing the C-B bond against hydrolytic cleavage compared to electron-deficient analogs (e.g., 2,6-bis(CF3)pyridine-4-boronic acid).

Critical Failure Modes

-

Protodeboronation: Under strongly basic conditions, the boronate species can undergo ipso-protonation, leading to the formation of 2-methoxy-6-methylpyridine (hydrodeboronation byproduct) rather than the biaryl product.

-

Catalyst Poisoning: The pyridine nitrogen lone pair can coordinate to the Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle.

Mechanistic Pathway & Intervention

To ensure success, the protocol must favor Transmetallation (Step B) over Protodeboronation (Step X).

Figure 1: Catalytic cycle emphasizing the competition between productive transmetallation and destructive protodeboronation.

Experimental Protocols

Pre-Reaction Validation (Self-Validating System)

Before initiating coupling, verify the quality of the boronic acid.

-

Visual Check: The solid should be an off-white to beige powder. Dark brown or sticky solids indicate decomposition.

-

Solubility Check: Dissolve 10 mg in 0.5 mL MeOH. It should dissolve clearly. Turbidity suggests anhydride polymerization (common in older batches). Correction: If anhydride is present, add 1 eq of water to the reaction solvent to facilitate hydrolysis back to the active acid.

Method A: Standard Conditions (General Purpose)

Applicability: Aryl bromides and iodides with no significant steric hindrance.

Reagents:

-

(2-Methoxy-6-methylpyridin-4-yl)boronic acid (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

-

Rationale: The bidentate dppf ligand creates a large bite angle, stabilizing the Pd center and resisting displacement by the pyridine nitrogen.

-

-

Base: K₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 v/v)

-

Temperature: 80-90 °C

Step-by-Step Protocol:

-

Charge: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol, 200 mg), and K₂CO₃ (2.0 mmol, 276 mg).

-

Degas: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

-

Catalyst: Remove the septum briefly to add Pd(dppf)Cl₂ (0.03 mmol, 24 mg) under a positive stream of inert gas. Reseal immediately.

-

Reaction: Heat the block to 85 °C with vigorous stirring (800 rpm).

-

Monitor: Check by LC-MS or TLC at 2 hours.

-

Checkpoint: If starting material remains but boronic acid is consumed, add 0.5 equiv more boronic acid.

-

-

Workup: Cool to RT. Dilute with EtOAc (10 mL) and wash with Brine (10 mL). Dry organic layer over Na₂SO₄, filter, and concentrate.

Method B: High-Performance Conditions (Challenging Substrates)

Applicability: Aryl chlorides, electron-rich aryl halides, or sterically hindered partners (ortho-substituted).

Reagents:

-

(2-Methoxy-6-methylpyridin-4-yl)boronic acid (1.5 equiv)

-

Aryl Halide (1.0 equiv)

-

Pre-Catalyst: Pd₂(dba)₃ (2 mol%)

-

Ligand: SPhos (4-8 mol%) or XPhos

-

Rationale: Buchwald biaryl phosphine ligands (SPhos) are electron-rich and bulky. They facilitate oxidative addition into aryl chlorides and prevent catalyst deactivation by the pyridine substrate.

-

-

Base: K₃PO₄ (3.0 equiv)

-

Solvent: Toluene / Water (10:1 v/v) or n-Butanol

-

Temperature: 100 °C

Step-by-Step Protocol:

-

Catalyst Pre-formation (Optional but Recommended): In a separate vial, mix Pd₂(dba)₃ and SPhos in Toluene (1 mL) and stir at RT for 10 mins under Argon to generate the active L-Pd(0) species (solution turns from purple/black to orange/brown).

-

Charge: Add Aryl Halide, Boronic Acid, and K₃PO₄ to the main reaction vessel.

-

Combine: Add the pre-formed catalyst solution and the remaining solvent (Toluene/Water).

-

Reaction: Heat to 100 °C for 4-12 hours.

-

Purification Note: Pyridine derivatives can streak on silica. Pre-treat silica gel with 1% Triethylamine in Hexanes before loading the column to minimize tailing.

Data Summary & Optimization Guide

| Parameter | Standard Condition (Method A) | High-Performance (Method B) |

| Catalyst | Pd(dppf)Cl₂ | Pd₂(dba)₃ + SPhos |

| Base | K₂CO₃ (Moderate) | K₃PO₄ (Stronger, higher capacity) |

| Solvent | Dioxane/H₂O | Toluene/H₂O |

| Primary Risk | Slow conversion of chlorides | Protodeboronation if heated too long |

| Best For | Routine library synthesis | Valuable/Complex intermediates |

Troubleshooting Decision Tree

Figure 2: Logic flow for diagnosing stalled reactions.

References

-

Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

-

Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

- Note: Provides foundational logic for stabilizing heteroaryl boron species.

-

-

Protodeboronation Mechanisms in Pyridines

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.

- Note: Authoritative source on the mechanism of boronic acid instability in basic media.

-

-

Ligand Selection for Pyridine Couplings

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids.[1] Journal of the American Chemical Society, 129(11), 3358-3366.

- Note: Establishes SPhos/XPhos as the "Gold Standard" for these transform

-

-

General Heterocycle Synthesis Protocols

-

BenchChem Application Note: Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid.[2]

- Note: Referenced for general procedural benchmarks on similar pyridine scaffolds.

-

Sources

Overcoming the Pyridine Trap: Ligand Screening for Cross-Coupling of Electron-Rich Pyridines

Application Note & Protocol Guide

Abstract & Introduction

Electron-rich pyridines (e.g., aminopyridines, alkoxypyridines) represent a "privileged scaffold" in medicinal chemistry, appearing ubiquitously in kinase inhibitors and GPCR ligands. However, they act as dual-threat substrates in palladium catalysis:

-

Catalyst Poisoning: The basic pyridine nitrogen (

) competes with the ligand for the Pd center, forming thermodynamically stable, off-cycle species (The "Pyridine Trap"). -

Electronic Deactivation: Electron-donating substituents render the ring nucleophilic, significantly raising the activation energy required for the oxidative addition of the C-X bond.

This guide details a high-throughput screening (HTS) approach to identify ligand/precatalyst systems that sterically enforce reductive elimination while preventing N-coordination poisoning.

Mechanistic Insight: The Pyridine Trap

To solve the problem, we must visualize the failure mode. In standard catalysis, the rate-determining step for electron-rich aryl halides is often oxidative addition . However, for pyridines, the resting state often collapses into a heteroatom-coordinated palladium species, effectively removing the catalyst from the cycle.

Diagram 1: The Catalytic Cycle vs. The Pyridine Trap

This diagram illustrates how basic pyridines divert the active catalyst into a dormant state.

Caption: The "Pyridine Trap" (Red) occurs when the substrate's nitrogen binds to Pd(II), halting the cycle. Bulky ligands prevent this coordination.

The Ligand Toolbox

Successful coupling requires ligands that are electron-rich (to facilitate oxidative addition) and sterically bulky (to prevent the "Pyridine Trap").

Table 1: Primary Ligand Classes for Electron-Rich Pyridines

| Ligand Class | Key Examples | Mechanism of Action | Best Application |

| Dialkylbiaryl Phosphines | BrettPhos , RuPhos , XPhos | Extremely bulky; creates a "pocket" around Pd that excludes the pyridine nitrogen but allows the halide C-X bond to enter. | C-N Coupling (Buchwald-Hartwig).[1] RuPhos is the gold standard for secondary amines. |

| NHC Precatalysts | Pd-PEPPSI-IPr , Pd-PEPPSI-IPent | Strong | Difficult Substrates (e.g., tetra-ortho-substituted). Excellent stability in air. |

| Wide-Bite Bisphosphines | Xantphos | Large bite angle forces reductive elimination. | C-N Coupling (Primary amines/amides). |

| Admantyl Phosphines | CataCXium A | High basicity and bulk similar to biaryl phosphines but structurally distinct. | Suzuki Coupling of heteroaryl chlorides.[2] |

Protocol: Micro-Scale High-Throughput Screening (HTS)

Objective: Rapidly screen 12-24 reaction conditions using <10 mg of substrate per reaction.

Experimental Design (The "End-User Plate")

Do not rely on in-situ catalyst generation (mixing Pd(OAc)₂ + Ligand) for these substrates. In-situ generation is kinetically inconsistent with basic heterocycles. Use well-defined precatalysts (e.g., Pd-G3/G4 or Pd-PEPPSI).

Recommended Screen Layout (24-Well Block):

-

Row A: Pd-RuPhos G4 (Base: NaOtBu)

-

Row B: Pd-BrettPhos G4 (Base: NaOtBu)

-

Row C: Pd-PEPPSI-IPr (Base: K₂CO₃)

-

Row D: Pd-Xantphos G4 (Base: Cs₂CO₃)

-

Columns 4-6: Solvent: t-Amyl Alcohol (t-AmOH)

Step-by-Step Workflow

Step 1: Stock Solution Preparation (Glovebox or Schlenk)

-

Catalyst Stocks: Dissolve precatalysts in THF to create 0.01 M solutions.

-

Why? Weighing <1 mg of solid catalyst is inaccurate. Volumetric dosing is precise.

-

-

Substrate Stock: Dissolve the pyridine halide and nucleophile (amine/boronic acid) in the reaction solvent (Dioxane or t-AmOH).

Step 2: Catalyst Dosing & Evaporation (Crucial)

-

Pipette the required volume of Catalyst Stock (e.g., 1 mol%) into the reaction vials.

-

Evaporate the THF from the vials using a vacuum centrifuge or a stream of nitrogen.

-

Reasoning: THF can inhibit certain couplings or lower the boiling point. You want the catalyst as a thin film at the bottom of the vial.

-

Step 3: Reaction Assembly

-

Add solid bases (NaOtBu, K₂CO₃) directly to the vials (if not soluble).

-

Dispense the Substrate Stock solution (containing Pyridine + Nucleophile) into the vials containing the dried catalyst.

-

Add a stir bar and seal the block (Teflon-lined cap).

Step 4: Incubation

-

Heat to 80°C - 100°C for 12-16 hours.

-

Note: Electron-rich pyridines rarely couple at room temperature.

Step 5: Work-up & Analysis

-

Cool to RT.

-

Add Internal Standard (e.g., 4,4'-di-tert-butylbiphenyl) solution.

-

Dilute with MeCN/Water (1:1). Filter through a 0.2 µm filter plate.

-

Analyze via UPLC-MS (254 nm UV and TIC).

Diagram 2: HTS Workflow

Visualizing the "Dose-Dry-React" methodology for reproducibility.

Caption: The "Dose-Dry-React" method ensures accurate catalyst loading without solvent interference.

Case Study: Amination of 2-Amino-3-Chloropyridine

Challenge: The 2-amino group is a poison; the 3-chloro group is electronically deactivated.

Optimized Conditions:

-

Catalyst: Pd-RuPhos G4 (2 mol%).

-

Why? RuPhos is exceptional for secondary amines and resists inhibition by the primary amino group on the substrate.

-

-

Base: LHMDS (1.0 M in THF, 2.2 equiv).

-

Why? Soluble bases like LHMDS often outperform NaOtBu for chloropyridines because they deprotonate the amine nucleophile instantly, accelerating the transmetallation step before the catalyst can be trapped by the pyridine nitrogen.

-

-

Solvent: THF or Toluene at 65°C.

Result: 88% Yield (Isolated). Contrast: Using Pd(OAc)₂/BINAP yielded <5% product due to chelation of the Pd by the 2-aminopyridine substrate (forming a stable 5-membered chelate).

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| 0% Conversion (SM Recovery) | Catalyst never activated or was poisoned immediately. | 1. Switch to Pd-PEPPSI-IPr (more robust activation).2. Increase Temp to 110°C.3. Ensure reagents are strictly anhydrous. |

| Dehalogenation (Ar-H) | 1. Avoid alcoholic solvents (use Toluene/Dioxane).2. Switch from amine bases to inorganic bases (K₃PO₄). | |

| Protodeboronation (Suzuki) | Boronic acid instability in basic media. | 1. Use Boronic Esters (BPin) instead of acids.2. Reduce water content (use 10:1 solvent:water).3. Use KF as the base activator. |

| Black Precipitate (Pd Black) | Ligand dissociation / Catalyst death.[5] | 1. Ligand is not bulky enough. Switch to BrettPhos or AdBippyPhos .2. Lower the reaction temperature. |

References

-

Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron. Link

-

Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Precatalyst."[6] Chemistry – A European Journal. Link

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link

-

Domainex. (2024). "High-Throughput Experimentation (HTE) Approaches: The Advantages of End-User Plates." Domainex Blog. Link

-

Sherwood, J., et al. (2019). "Dihydrolevoglucosenone (Cyrene) as a Bio-Based Solvent for the Suzuki–Miyaura Cross-Coupling." Green Chemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 3. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]

- 4. unchainedlabs.com [unchainedlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides [organic-chemistry.org]

Application Note: Protocol for Copper-Catalyzed Cross-Coupling of Pyridylboronic Acids

Focus: Overcoming Protodeboronation in C–N and C–O Bond Formation (Chan-Lam Coupling)

Executive Summary & Challenge Definition

Pyridyl motifs are ubiquitous in medicinal chemistry, appearing in over 20% of top-selling small molecule drugs. However, the introduction of pyridine rings via copper-catalyzed oxidative cross-coupling (Chan-Lam coupling) presents a distinct chemical challenge: Rapid Protodeboronation .

Unlike phenylboronic acids, pyridylboronic acids (especially 2-pyridyl) possess a basic nitrogen atom capable of coordinating to the boron center or facilitating proton transfer. This leads to the cleavage of the C–B bond and the formation of the unfunctionalized pyridine (protodeboronation) often faster than the desired transmetallation to copper.

This guide provides a validated protocol to overcome these stability issues, focusing on the use of MIDA (N-methyliminodiacetic acid) boronates and optimized anhydrous conditions for free boronic acids.

Mechanistic Insight: The "2-Pyridyl Problem"

To troubleshoot this reaction, one must understand why it fails. The standard Chan-Lam cycle involves the oxidation of Cu(II) to a transient high-valent Cu(III) species or a Cu(II)-mediated radical pathway.

The Failure Mode (Protodeboronation)

For 2-pyridylboronic acid, the proximity of the basic nitrogen to the boron atom facilitates a zwitterionic intermediate.[1] In the presence of even trace moisture or protic solvents, this intermediate undergoes rapid hydrolysis, releasing the pyridine ring before it can couple.

Mechanistic Pathway Diagram

The following diagram illustrates the competition between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway.

Figure 1: The kinetic competition between productive coupling (Green) and protodeboronation (Red). Note that 2-pyridyl substrates favor the red path in protic media.

Critical Optimization Parameters

Success depends on controlling the "Micro-Environment" of the boron atom.

| Parameter | Recommendation | Rationale |

| Boron Source | 2-Pyridyl MIDA Boronate | Slow-release mechanism prevents saturation of free boronic acid, minimizing decomposition. |

| Catalyst | Cu(OAc)₂ (anhydrous) | Acetate acts as a base to facilitate deprotonation of the nucleophile. |

| Solvent | DMF or DMSO (Anhydrous) | High polarity dissolves the MIDA boronate; anhydrous nature prevents protonolysis. |

| Base | TMEDA or 2,6-Lutidine | Non-nucleophilic bases that buffer the system without poisoning the Cu catalyst. |

| Atmosphere | Dry Air / O₂ Balloon | Oxygen is the terminal oxidant required to regenerate the Cu(II) species. |

| Additives | 4Å Molecular Sieves | CRITICAL. Scavenges water produced during the reaction to stop autocatalytic protodeboronation. |

Experimental Protocols

Protocol A: The "Gold Standard" for Unstable 2-Pyridyls (MIDA Boronate Method)

Best for: 2-pyridyl coupling to amines or phenols where the boronic acid is unstable.

Reagents:

-

Nucleophile (Amine/Phenol): 1.0 equiv

-

2-Pyridyl MIDA Boronate: 1.5 equiv

-

Cu(OAc)₂: 1.0 equiv (Stoichiometric is often required for 2-pyridyls due to catalyst trapping)

-

Base: TMEDA (N,N,N',N'-tetramethylethylenediamine): 2.0 equiv

-

Solvent: Anhydrous DMF (0.1 M concentration)

-

Additive: 4Å Molecular Sieves (Activated, powder)

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction vial and cool under argon. Add 4Å molecular sieves (approx. 100 mg/mmol).

-

Charging: Add Cu(OAc)₂ (1.0 equiv) and the 2-Pyridyl MIDA boronate (1.5 equiv) to the vial.

-

Solvation: Add anhydrous DMF. Stir for 5 minutes to ensure dispersion.

-

Activation: Add the Nucleophile (1.0 equiv) followed by TMEDA (2.0 equiv).

-

Oxidation Start: Cap the vial with a septum. Insert a balloon filled with dry air (or O₂). Insert a vent needle briefly to purge the headspace, then remove the vent.

-

Reaction: Stir vigorously at 40–60°C for 16–24 hours. (Note: MIDA boronates require mild heating to hydrolyze slowly).

-

Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF/Copper. Dry over Na₂SO₄ and concentrate.

-

Purification: Silica gel chromatography. (Note: Pyridyl amines are polar; use MeOH/DCM gradients).

Protocol B: Standard Chan-Lam for Stable Heterocycles (3- or 4-Pyridyl)

Best for: 3-pyridyl or 4-pyridyl boronic acids which are less prone to protodeboronation.

Reagents:

-

Pyridylboronic Acid: 2.0 equiv (Excess required)

-

Cu(OAc)₂: 0.1 – 0.2 equiv (Catalytic)

-

Solvent: DCM or MeCN (reagent grade is usually acceptable, but dry is better)

-

Base: Pyridine (2.0 equiv) or TEA

-

Atmosphere: Open air (drying tube recommended)

Procedure:

-

Combine Cu(OAc)₂, Boronic Acid, and Nucleophile in DCM (0.2 M).

-

Stir open to air at Room Temperature.

-

Monitor by LCMS. If conversion stalls, add fresh boronic acid (0.5 equiv) and Cu catalyst.

Troubleshooting & Optimization Logic

Use this decision tree to diagnose reaction failures.

Figure 2: Diagnostic workflow for reaction optimization.

Common Issues and Fixes:

-

The "Black Crash": If the reaction turns black immediately and stalls, the Cu catalyst has disproportionated to Cu(0).

-

Fix: Ensure adequate O₂ flow (balloon vs. open air) and check that the ligand (TMEDA/Pyridine) is fresh.

-

-

Low Yield with 2-Pyridyl:

-

Fix: Do not use the free acid. The MIDA boronate is superior. If you must use the acid, use the Pinacol Ester in the presence of Cu(OAc)2 and stoichiometric Ag2CO3 (though this is expensive).

-

References

-

Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of diaryl ethers through the copper-promoted arylation of phenols with arylboronic acids: An expedient synthesis of thyroxine. Tetrahedron Letters, 39(19), 2937–2940. Link

-

Chan, D. M. T., Monaco, K. L., Wang, R. P., & Winters, M. P. (1998). New N- and O-arylations with phenylboronic acids and cupric acetate. Tetrahedron Letters, 39(19), 2933–2936. Link

-

Lam, P. Y. S., et al. (1998). New Aryl/Heteroaryl C-N Bond Cross-Coupling Reactions via Arylboronic Acid/Cupric Acetate Arylation. Tetrahedron Letters, 39(19), 2941-2944. Link

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(20), 6961–6963. Link

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism. Journal of the American Chemical Society, 138(29), 9145–9157. Link

Sources

- 1. Protodeboronation - Wikipedia [en.wikipedia.org]

- 2. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. cache.kzoo.edu [cache.kzoo.edu]

Troubleshooting & Optimization

Technical Support Center: Optimization of (2-Methoxy-6-methylpyridin-4-yl)boronic Acid Couplings

Status: Active Ticket ID: SUZ-PYR-004 Subject: Troubleshooting Low Yields / Protodeboronation in Pyridyl Boronic Acid Couplings Assigned Specialist: Senior Application Scientist, Catalysis Group

Executive Summary

You are likely experiencing low yields due to rapid protodeboronation . (2-Methoxy-6-methylpyridin-4-yl)boronic acid belongs to a class of electron-deficient heteroaryl boronic acids that are notoriously unstable under standard Suzuki-Miyaura conditions.

The pyridine nitrogen renders the ring electron-deficient, facilitating the hydrolytic cleavage of the C–B bond before transmetalation can occur. To solve this, you must either accelerate the coupling (using high-activity precatalysts) or throttle the release of the boronic acid (using MIDA boronates).

Module 1: The Root Cause (Diagnosis)

Before optimizing, you must confirm the failure mode. If your reaction mixture shows consumption of the boronic acid but little to no product formation, and you detect 2-methoxy-6-methylpyridine (the de-borylated byproduct) by LC-MS or GC-MS, the issue is protodeboronation.

The Mechanism of Failure

Under basic conditions, the boronic acid forms a boronate "ate" complex [Ar-B(OH)₃]⁻. For electron-rich aryls, this species transmetalates to Palladium. However, for electron-deficient pyridines, the ring can stabilize a negative charge, making the C–B bond labile. The C–B bond breaks, releasing the boric acid and leaving a transient carbanion that is immediately protonated by water.

Visualization: The Protodeboronation Trap

Figure 1: The competition between productive transmetalation (Green) and destructive protodeboronation (Red). For pyridyl systems, the Red path is kinetically favored unless specific conditions are used.

Module 2: Strategic Solutions

We recommend a tiered approach. Start with Strategy A (Catalyst Switch). If that fails, move to Strategy B (Reagent Switch).

Strategy A: The "Speed" Method (Buchwald Precatalysts)

Since decomposition is time-dependent, the catalyst must couple the substrate faster than it decomposes. Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are often too slow for this substrate.

-

Recommendation: Use XPhos Pd G4 or SPhos Pd G4 .

-

Why: These precatalysts generate the active monoligated Pd(0) species immediately upon dissolution. The bulky, electron-rich biaryl phosphine ligands (XPhos/SPhos) facilitate extremely rapid oxidative addition and transmetalation, beating the decomposition clock [1].

Strategy B: The "Shield" Method (MIDA Boronates)

If the free boronic acid is too unstable, switch to the MIDA (N-methyliminodiacetic acid) boronate ester.

-

Recommendation: Synthesize or purchase the MIDA boronate of your pyridine.

-

Why: The MIDA ligand locks the boron in an sp³ hybridized state, rendering it unreactive to transmetalation and hydrolysis.[1] Under slow hydrolysis conditions (K₃PO₄/H₂O), the active boronic acid is released slowly ("Slow Release"), ensuring the concentration of free acid never gets high enough to favor the second-order decomposition pathway [2].

Strategy C: Anhydrous Conditions

Protodeboronation requires a proton source (usually water).[2] Removing water can stabilize the intermediate.

-

Recommendation: Use Anhydrous CsF or K₃PO₄ in Dioxane or Toluene.

-

Why: Fluoride acts as the activator for the boron (forming [Ar-BF₃]⁻ or similar species) without the presence of protons to quench the carbanion.

Module 3: Experimental Protocols

Protocol A: High-Turnover Coupling (Recommended First)

Best for: When you have the free boronic acid and want a quick result.

| Component | Equivalents | Notes |

| Aryl Halide | 1.0 equiv | Bromides or Chlorides preferred. |

| Boronic Acid | 1.5 - 2.0 equiv | Excess is required to account for some decomposition. |

| Catalyst | 0.02 - 0.05 equiv | XPhos Pd G4 (Sigma-Aldrich #804274) |

| Base | 2.0 - 3.0 equiv | K₃PO₄ (0.5 M aqueous solution) |

| Solvent | [0.1 M] | THF or 1,4-Dioxane |

| Temp/Time | 40°C - 60°C | 30 mins to 2 hours. Do not overheat. |

Step-by-Step:

-

Charge a vial with the aryl halide and XPhos Pd G4.

-

Seal and purge with Argon/Nitrogen (3 cycles).

-

Add degassed solvent (THF or Dioxane).

-

Add the degassed 0.5 M K₃PO₄ solution.

-

Crucial Step: Add the (2-Methoxy-6-methylpyridin-4-yl)boronic acid last, or as a solution via syringe pump over 30 minutes to keep steady-state concentration low.

-

Stir vigorously at 40°C. Monitor by LCMS at 15 min intervals.

Protocol B: MIDA Boronate "Slow Release"

Best for: Difficult substrates where Protocol A fails.

| Component | Equivalents | Notes |

| Aryl Halide | 1.0 equiv | |

| MIDA Boronate | 1.5 equiv | (2-Methoxy-6-methylpyridin-4-yl) MIDA ester |

| Catalyst | 0.05 equiv | Pd(OAc)₂ + XPhos (1:2 ratio) OR Pd-XPhos G4 |

| Base | 5.0 equiv | K₃PO₄ (Solid, anhydrous) |

| Solvent | [0.1 M] | 1,4-Dioxane : Water (10:1 ratio) |

| Temp | 60°C - 80°C | Higher temp needed to hydrolyze MIDA. |

Step-by-Step:

-

Combine Aryl Halide, MIDA Boronate, Precatalyst, and solid K₃PO₄ in a vial.

-

Purge with inert gas.

-

Add the Dioxane/Water mixture (degassed).

-

Heat to 60°C. The water slowly hydrolyzes the MIDA ester, releasing the active acid at a rate that matches the catalytic cycle.

Module 4: Troubleshooting Decision Tree

Use this logic flow to determine your next experiment.

Figure 2: Step-by-step logic for isolating the failure mode and selecting the correct remedy.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(PPh₃)₄ for this reaction? A: We strongly advise against it. Triphenylphosphine is a relatively weak donor and the oxidative addition is slow. For unstable pyridyl boronic acids, the catalyst turnover frequency (TOF) of Pd(PPh₃)₄ is often slower than the rate of boronic acid decomposition.

Q: Why does the 2-methoxy group matter? A: While the methoxy group is electron-donating, the pyridine nitrogen is the dominant factor causing instability. However, the methoxy group at the 2-position can create steric hindrance if your ligand is not selected correctly. XPhos and SPhos are designed to handle this steric bulk effectively.

Q: I see a lot of homocoupling of the aryl halide. Why? A: This indicates that the transmetalation step is failing or the boronic acid is dead. If the boronic acid decomposes, the Pd(II)-Aryl species sits waiting and eventually disproportionates or reacts with another halide. Increase the boronic acid equivalents (to 2.0) or switch to the MIDA ester to ensure a steady supply of nucleophile.

Q: Can I use Pinacol Esters instead of the free acid? A: Pinacol esters are generally more stable than free acids, but they still require hydrolysis in situ to react. For 4-pyridyl systems, MIDA boronates are superior to Pinacol esters because the MIDA hydrolysis mechanism is more controlled and less prone to the "ate" complex decomposition pathway [3].

References

-

Buchwald Precatalysts for Unstable Nucleophiles

-

MIDA Boronates (Slow Release Strategy)

- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963.

-

Protodeboronation Mechanisms

- Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 139(37), 13156–13165.

Sources

Optimizing reaction temperature for coupling with 2-chloropyridines

Technical Support Center: Optimizing Coupling Reactions with 2-Chloropyridines

-

Ticket ID: #2-CL-PYR-OPT[1]

-

Assigned Expert: Dr. A. Vance, Senior Application Scientist

-

Status: Open

-

Priority: High (Critical Reagent Class)

Introduction: The "2-Chloro Paradox"

Welcome to the technical support hub for 2-chloropyridine coupling. If you are here, you likely encountered a stalled reaction despite the substrate appearing "electron-deficient" and thus theoretically activated for oxidative addition.

The Problem: 2-Chloropyridines present a unique dual challenge:

-

Thermodynamic Barrier: The C-Cl bond at the C2 position is strong (bond dissociation energy ~90 kcal/mol), requiring significant thermal energy for oxidative addition.

-

Kinetic Trap (Catalyst Poisoning): The basic nitrogen atom proximal to the reaction site acts as a "sink," coordinating to the Palladium center (forming stable

-complexes) and shutting down the catalytic cycle before the reaction begins.

This guide moves beyond standard recipes to provide a logic-driven approach to temperature and catalyst optimization.

Module 1: The Thermodynamics of Activation

Q: Why does my reaction stall at 60°C even though 2-bromopyridine works fine at this temperature?

A: You are fighting the activation energy of the C-Cl bond.

While 2-bromopyridines undergo oxidative addition readily at 60°C, 2-chloropyridines generally require a "thermal floor" of 80°C to initiate the catalytic cycle effectively. Below this threshold, the rate of oxidative addition (

The "Goldilocks" Zone:

-

< 75°C: Inactive Zone. Catalyst rests in off-cycle states (dimers or N-bound complexes).

-

80°C – 100°C: The Working Zone. Sufficient energy to break the C-Cl bond; ligand exchange is rapid enough to prevent permanent N-coordination.

-

> 110°C: The Danger Zone. High risk of protodehalogenation (hydrodechlorination) and ligand decomposition.

Recommendation: Start optimization screens at 85°C . If using THF, switch to 1,4-Dioxane or Toluene to access this higher thermal window without pressurizing vessels.

Module 2: Mechanistic Visualization

The following diagram illustrates the competition between the productive catalytic cycle and the non-productive "poisoning" pathway driven by the pyridine nitrogen.

Figure 1: The competition between productive oxidative addition (Yellow) and nitrogen-directed catalyst poisoning (Red).

Module 3: Troubleshooting Suzuki-Miyaura Coupling

Q: I see 100% conversion of starting material, but the major product is the dechlorinated pyridine (protodehalogenation). Why?

A: This indicates that Oxidative Addition occurred (the C-Cl bond broke), but Transmetallation failed. The Pd-H species formed (likely from solvent or moisture) underwent reductive elimination.

-

Cause: Reaction temperature is too high for the stability of your boronic acid, or the base is too weak to activate the boronate.

-

Fix 1 (Temperature): Lower temp to 80°C .

-

Fix 2 (Water Control): If using Dioxane/Water, reduce water ratio to 10:1 or use anhydrous conditions with a base like CsF or K3PO4.

-

Fix 3 (Catalyst): Switch to Pd-PEPPSI-IPr . The N-heterocyclic carbene (NHC) ligand is extremely robust and facilitates difficult transmetallation steps [1].

Q: Which catalyst system is best for sterically hindered 2-chloropyridines?

A: Avoid Pd(PPh3)4. It lacks the electron density to insert into the C-Cl bond efficiently.

-

System A (Robust): Pd-PEPPSI-IPr (1-2 mol%) + K2CO3 in Isopropanol or Dioxane at 80°C. The "throw-away" 3-chloropyridine ligand on the precatalyst is designed to stabilize the active species until heating releases it [2].

-

System B (High Activity): XPhos Pd G4 (1 mol%) + K3PO4 in THF/Water (4:1) at 60-80°C. The bulky biarylphosphine prevents the pyridine nitrogen from binding to the Pd center [3].

Module 4: Troubleshooting Buchwald-Hartwig Amination

Q: My reaction mixture turns black immediately and yields no product.

A: "Palladium Black" formation indicates rapid catalyst decomposition, likely because the reduction to Pd(0) happened faster than the oxidative addition to the chloride.

-

The Fix: You must use a Precatalyst (e.g., BrettPhos Pd G4 or RuPhos Pd G4). These generate the active Pd(0) species slowly and within the protective sphere of the ligand.

-

Temperature Adjustment: Do not exceed 100°C initially. If using NaOtBu (strong base), ensure your substrate doesn't degrade.[2]

Q: Can I use carbonate bases (Cs2CO3) instead of NaOtBu?

A: Yes, but you must increase the temperature.

-

NaOtBu: Works at 80-90°C (Fast, but harsh).

-

Cs2CO3: Requires 100-110°C (Slower, milder).

-

Note: If using Cs2CO3, use t-Amyl alcohol or Dioxane as solvent to allow for higher reflux temperatures.

Data Comparison: Catalyst Performance Matrix

Table 1: Comparative performance of catalyst systems for 2-chloropyridine coupling at 80°C.

| Catalyst System | Ligand Type | Ideal Temp Range | Primary Use Case | Risk Factor |

| Pd(PPh3)4 | Phosphine | 100°C+ | Simple substrates | High (Deactivation) |

| Pd(dppf)Cl2 | Bidentate | 90-110°C | Large scale / Cheap | Slow Oxidative Addn |

| PEPPSI-IPr | NHC | 60-80°C | Recommended Start | Sensitive to Sterics |

| XPhos Pd G4 | Biarylphosphine | 60-80°C | Difficult/Hindered | Expensive |

| BrettPhos Pd G4 | Biarylphosphine | 80-100°C | Amination (C-N) | Base Sensitivity |

Protocol: The "Thermal Gradient Stress Test"

Do not run a single reaction. Use this validated screening protocol to define your process window.

Materials:

-

Reaction Block (e.g., ChemGlass or Radleys) capable of parallel heating.

-

Solvent: Anhydrous 1,4-Dioxane.

-

Base: K2CO3 (Suzuki) or NaOtBu (Buchwald).

-

Catalyst: PEPPSI-IPr (System A) and XPhos Pd G4 (System B).

Workflow:

-

Prepare Stock Solution: Dissolve 2-chloropyridine (1.0 equiv) and coupling partner (1.2 equiv) in Dioxane (0.2 M).

-

Aliquot: Distribute into 4 vials.

-

Add Catalyst: Add 2 mol% catalyst to each.

-

The Gradient:

-

Vial 1: 60°C (Low Energy Check)

-

Vial 2: 80°C (Standard)

-

Vial 3: 100°C (High Energy)

-

Vial 4: 120°C (Stress Test - Seal cap tightly!)

-

-

Analysis: Sample at 1 hour and 4 hours.

-

If Vial 2 works: You are in the safe zone.

-

If only Vial 4 works: Your substrate is highly deactivated; consider switching to 2-bromopyridine or using a stronger ligand (e.g., AdBrettPhos ).

-

Decision Matrix: Optimization Logic

Figure 2: Logical flow for troubleshooting reaction outcomes.

References

-

Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Air- and Moisture-Stable Palladium Catalyst for Cross-Coupling Reactions. Chemistry – A European Journal.

-

Valente, C., et al. (2012). The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions. Angewandte Chemie International Edition.

-

Bruno, N. C., et al. (2013). Buchwald G3 and G4 Precatalysts: A New Family of Palladium Precatalysts for Cross-Coupling. Chemical Science.

-

BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[3]

-

Sigma-Aldrich. (n.d.). PEPPSI™ Catalysts Overview.

Sources

- 1. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Catalyst Deactivation in N-Heterocycle Reactions

Ticket ID: #NHET-001 Status: Open Priority: Critical Assigned Specialist: Senior Application Scientist

Overview: The "Heterocycle Trap"

User Issue: "My Suzuki/Buchwald coupling works fine on phenyl halides, but yields plummet when I switch to pyridine, imidazole, or pyrazine substrates. The reaction stalls after 20% conversion."

Root Cause Analysis: Nitrogen-containing heterocycles are not just substrates; they are potent Lewis bases . In standard catalytic cycles (Pd, Ni, Cu), the metal center requires open coordination sites to perform oxidative addition and reductive elimination. N-heterocycles competitively bind to these sites, creating stable "off-cycle" resting states. Essentially, your substrate is poisoning your catalyst.

This guide provides a self-validating troubleshooting workflow to diagnose and resolve this deactivation.

Module 1: Diagnosis (Is it Deactivation?)

Before changing ligands, you must confirm if the stall is due to catalyst deactivation (death) or product inhibition (clogging). The gold standard for this is the "Same Excess" Protocol , pioneered by Prof. Donna Blackmond.

Protocol: The "Same Excess" Experiment

Objective: Determine if the catalyst is dying over time or if the product is inhibiting the reaction.[1][2]

Experimental Setup:

-

Run A (Standard): Start with standard conditions: [Substrate]₀ = 1.0 M, [Catalyst] = 1 mol%.

-

Run B (Same Excess): Set up a reaction designed to mimic Run A at 50% conversion.

-

[Substrate]₀ = 0.5 M (Start with half concentration).

-

[Catalyst] = 1 mol% (Same catalyst loading relative to solvent volume, effectively higher relative to substrate).

-

Crucial Step: Adjust the time axis of Run B so

corresponds to the time Run A reached 50% conversion.

-

Data Interpretation:

-

Scenario 1 (Overlay): If the rate profile of Run B overlays perfectly with the second half of Run A, the catalyst is active and stable . The stall is likely due to product inhibition.

-

Scenario 2 (No Overlay - Run B is faster): If Run B is significantly faster than the second half of Run A, your catalyst in Run A has deactivated (died) during the first 50% of the reaction.

Visual Diagnosis Workflow

Figure 1: Diagnostic logic flow based on Reaction Progress Kinetic Analysis (RPKA).

Module 2: The Hardware Solution (Catalyst Selection)

If Module 1 confirms deactivation, the N-heterocycle is likely displacing your ligand. You need a catalyst with a ligand that is bulky enough to prevent N-coordination but flexible enough to allow catalysis.

Recommended Systems

| Catalyst Class | Specific Recommendation | Why it Works | Best For |

| Pd-PEPPSI | Pd-PEPPSI-IPr or -IPent | The bulky NHC ligand creates a "steric umbrella" that physically blocks the N-heterocycle from binding to the metal center, while the 3-chloropyridine "throw-away" ligand ensures rapid initiation. | Pyridines, Pyrazines, difficult Suzuki couplings. |

| Buchwald G3/G4 | XPhos Pd G4 or BrettPhos Pd G4 | The biaryl phosphine backbone provides steric bulk. The pre-catalyst (G4) ensures immediate generation of Pd(0) without requiring harsh activation, preventing early-stage poisoning. | Aminations (Buchwald-Hartwig) of N-heterocycles.[3] |

| Hazari/Patrick | Pd(crotyl)(PtBu3)Cl | Highly active Pd(I) dimer or Pd(II) precatalyst that generates monolithic bulky species resistant to coordination. | Sterically hindered substrates. |

Mechanism: The "Steric Umbrella" Effect

The success of Organ's Pd-PEPPSI system relies on the NHC ligand (IPr) being massive. It forces the reaction through a specific coordinate pathway that excludes the N-heterocycle substrate from "parking" on the metal.

Figure 2: The critical junction. Standard catalysts get trapped in the red "Poison" node. Pd-PEPPSI's steric bulk makes the dashed red path energetically unfavorable.

Module 3: The Chemical Solution (Additives)

If you cannot change the catalyst, you must mask the nitrogen atom on your substrate.

Protocol: Lewis Acid Scavenging

Theory:[4][5] A Lewis acid (LA) will bind to the basic nitrogen of the heterocycle (the Lewis base) more strongly than the palladium does, but (ideally) will not interfere with the reaction site (e.g., the C-Br bond).

Reagents:

-

Boron Trifluoride Etherate (

): Standard choice. -

Magnesium Chloride (

): Milder, good for sensitive functional groups.

Step-by-Step Guide:

-

Stoichiometry: Calculate the total moles of basic nitrogen atoms in your reaction.

-

Pre-complexation: Dissolve your N-heterocycle substrate in the reaction solvent.

-

Addition: Add 1.1 equivalents of

(relative to the basic N) before adding the catalyst. Stir for 10 minutes. -

Catalysis: Add the base (must be stronger than the heterocycle but compatible with the LA, e.g.,

) and then the catalyst. -

Note: This often requires heating to higher temperatures (80°C+) to ensure the C-X bond remains accessible despite the electronic deactivation of the ring.

FAQ: Common User Issues

Q: Can I use

Q: My reaction turns black immediately. What does that mean? A: This is "Pd-Black" formation.[6] Your N-heterocycle stripped the ligands off the Palladium. The naked Pd atoms aggregated into nanoparticles, which are catalytically dead for cross-coupling. Solution: Switch to a precatalyst like XPhos Pd G4 or Pd-PEPPSI-IPr .

Q: Does this apply to Hydrogenation (Pt/C or Pd/C)?

A: Yes. N-heterocycles poison the surface of heterogeneous catalysts.

Fix: Run the hydrogenation in acidic media (e.g., Ethanol + 1.0 eq HCl or Acetic Acid). Protonating the nitrogen (

References

-

Organ, M. G. , et al. "Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Kumada-Corriu Cross-Coupling Reactions." Chemistry – A European Journal, 2006.

-

Blackmond, D. G. "Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions." Angewandte Chemie International Edition, 2005.

-

Ingoglia, B. T., & Buchwald, S. L. "Palladium-Catalyzed Cross-Coupling of Nitrogen Nucleophiles." Organic Letters, 2016. (Overview of G3/G4 Precatalysts).

-

Hadei, N., Kantchev, E. A. B., O'Brien, C. J., & Organ, M. G. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Organic Letters, 2005.

-

Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, 2016. (Mechanistic insights on coordination).

Sources

- 1. Visual kinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reaction progress kinetic analysis - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. mdpi.com [mdpi.com]

- 5. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Support Center: Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids

Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Side Reactions in Heteroaryl Couplings

Introduction: The Heteroaryl Challenge

Welcome to the technical support hub for Suzuki-Miyaura cross-coupling. While phenylboronic acids are generally robust, heteroaryl boronic acids (specifically 2-pyridyl, oxazolyl, and thiazolyl derivatives) present a distinct set of failure modes.

In drug discovery, the failure rate of these couplings is often attributed to "catalyst death," but the root cause is frequently protodeboronation —the rapid hydrolysis of the C–B bond before transmetallation can occur. This guide provides the mechanistic insight and validated protocols to bypass these stability issues.

Module 1: Protodeboronation (The "Disappearing Nucleophile")

Symptom: The reaction yields the reduced heterocycle (Ar-H) instead of the coupled product. Starting material is consumed rapidly, but no cross-coupling occurs.

Mechanism of Failure

Protodeboronation is not random; it is a base-catalyzed hydrolysis.

-

Base Activation: The base converts the boronic acid into a boronate anion (

). -

The "Race": This anion is the active species for Transmetallation (Productive Path) and Protodeboronation (Destructive Path).

-

Heteroatom Acceleration: In 2-pyridyl systems, the ring nitrogen hydrogen-bonds to the boronate hydroxyls, stabilizing the transition state for C–B bond cleavage.[1] This makes 2-pyridyl boronic acids decompose in minutes at neutral pH.

Visualizing the Competition

Figure 1: The "Race" Condition. For heteroaryl substrates, the red path (Hydrolysis) often outcompetes the green path (Transmetallation).

Troubleshooting & Solutions

| Variable | Recommendation | Scientific Rationale |

| Reagent | Switch to MIDA Boronates | MIDA boronates slowly release the active boronic acid, keeping the concentration of the unstable boronate anion low (preventing saturation of the decomp pathway). |

| Base | Anhydrous K3PO4 or K2CO3 | Using anhydrous bases with minimal water (or strictly controlled water) slows hydrolysis. Avoid hydroxides (NaOH/KOH) which accelerate C-B cleavage. |

| Additives | Cu(I) Carboxylates | Copper(I) can facilitate transmetallation of heteroaryl boronates (Liebeskind-Srogl type mechanism), effectively speeding up the "Green Path" in Figure 1. |

Module 2: The "2-Pyridyl" Solution (MIDA & Trifluoroborates)

Issue: 2-Pyridyl boronic acid is virtually unusable due to instability. Solution: Do not use the free acid. Use a protected form.

Protocol A: MIDA Boronate Slow-Release

Reference: Gillis & Burke (2007)

This protocol uses the slow hydrolysis of the MIDA ligand to feed the active species into the cycle at a rate that matches transmetallation.

-

Reagents:

-

Procedure:

-

Combine solids in a vial.

-

Add degassed solvent mixture.

-

Heat to 100°C for 4–12 hours.

-

-

Why it works: The K3PO4 is basic enough to hydrolyze the MIDA ester slowly, but not basic enough to instantly destroy the liberated boronic acid.

Protocol B: Potassium Trifluoroborate (Molander Conditions)

Reference: Molander et al. (2010)

Trifluoroborates are air-stable salts that resist protodeboronation until activated.

-

Reagents:

-

Procedure:

-

Seal in a vial under Argon/Nitrogen.

-

Heat to 85°C for 12–24 hours.

-

-

Critical Step: Ensure the Toluene/Water ratio is accurate. The biphasic system regulates the solubility and activation of the salt.

Module 3: Oxidative Homocoupling

Symptom: You isolate Ar-Ar (dimer of the boronic acid) instead of Ar-Ar' (cross-product).

Mechanism

Oxygen acts as an oxidant, converting Pd(0) back to Pd(II) or promoting the formation of peroxo-palladium species that facilitate the coupling of two nucleophiles.

Degassing Guide

Standard "sparging" (bubbling gas) is often insufficient for electron-rich heteroaryl boronates.

| Method | Efficiency | Recommended For |

| Balloon Sparging | Low | Robust phenyl boronic acids. |

| Sonicated Sparging | Medium | General screening. |

| Freeze-Pump-Thaw | High | Heteroaryl couplings, Homocoupling-prone substrates. |

Decision Tree: Selecting the Right Workflow

Figure 2: Reagent Selection Logic. C-2 substituted heteroarenes require specialized reagents.

FAQ: Troubleshooting Specific Symptoms

Q: My reaction turned black immediately upon heating. Is this bad? A: Yes. "Pd Black" indicates the precipitation of bulk Palladium metal (Pd(0) aggregates). This means your ligand has dissociated, or the catalyst has decomposed before entering the cycle.

-

Fix: Increase ligand loading (L:Pd ratio > 2:1) or switch to a more strongly binding ligand like XPhos or SPhos .

Q: I see the product mass by LCMS, but I can't isolate it from the MIDA byproduct. A: MIDA byproducts can be polar.

-

Fix: Wash the crude organic layer with 1M NaOH (rapidly) or saturated NaHCO3. This hydrolyzes/solubilizes the residual MIDA ligand into the aqueous phase, leaving your product in the organic phase.

Q: Why does adding Copper (CuI) sometimes help? A: This is the "Copper Effect." In difficult heteroaryl couplings, Cu(I) can transmetallate with the boronate first (forming an organocopper species), which then transmetallates to Palladium faster than the boronate itself. This bypasses the slow transmetallation step that usually allows protodeboronation to take over.

References

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society, 129(21), 6716-6717.

-

Molander, G. A., & Jean-Gérard, L. (2009). Scope of the Suzuki-Miyaura Aminomethylation Reaction Using Organotrifluoroborates. The Journal of Organic Chemistry, 74(3), 1297-1308.

-

Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Chemical Communications, 46, 7942-7944.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43, 412-443.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

Technical Support Center: Optimizing Couplings with (2-Methoxy-6-methylpyridin-4-yl)boronic Acid

Reagent ID: (2-Methoxy-6-methylpyridin-4-yl)boronic acid CAS: 1309443-98-8 Support Tier: Level 3 (Advanced Methodology & Troubleshooting)

Executive Summary: The "Oxygen Problem"

You are likely accessing this guide because your Suzuki-Miyaura coupling yield is unexpectedly low (<40%) or you are observing significant side products despite using standard protocols.

(2-Methoxy-6-methylpyridin-4-yl)boronic acid is a Class II Unstable Heterocyclic Boronate . Unlike simple phenylboronic acids, this reagent exhibits a dual-sensitivity profile:

-

Oxygen Sensitivity: Promotes rapid oxidative homocoupling (dimerization), depleting the reagent before it can cross-couple.

-

Protodeboronation: While less severe than C2-isomers, the C4-boronic acid moiety is prone to hydrolytic cleavage, a process often accelerated by the oxidative byproducts of aerobic exposure.

The Golden Rule: This reaction cannot be treated as "robust." It requires strict anaerobic execution to suppress the homocoupling pathway that outcompetes the desired cross-coupling cycle.

The Chemistry of Failure: Mechanistic Insights

To fix the reaction, you must understand the competing pathways. Oxygen does not just "deactivate" the catalyst; it actively consumes your starting material.

The Oxygen-Driven Homocoupling Cycle

In the presence of O₂, the Palladium catalyst enters a parasitic cycle. Instead of oxidative addition to the aryl halide, the Pd(0) is oxidized to a peroxo-Pd(II) species, which facilitates the transmetallation of two boronic acid molecules, ejecting the homocoupled dimer (2,2'-dimethoxy-6,6'-dimethyl-4,4'-bipyridine).

Visualization of Competing Pathways

The following diagram illustrates how Oxygen hijacks the catalytic cycle.

Figure 1: The "Parasitic Oxygen Cycle." Red arrows indicate the oxygen-mediated pathway that consumes the boronic acid to form waste dimer, bypassing the desired product formation.

Optimized Protocol: The "Strict Anaerobic" Method

Do not use "bench-stable" protocols for this reagent. The following method minimizes homocoupling and protodeboronation.

Reagents & Stoichiometry

| Component | Equivalents | Role | Notes |

| Aryl Halide | 1.0 eq | Electrophile | Limiting reagent. |

| Boronic Acid | 1.5 - 2.0 eq | Nucleophile | Excess required to account for unavoidable protodeboronation. |

| Pd Catalyst | 0.05 eq (5 mol%) | Catalyst | Rec: Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄. Avoid Pd(OAc)₂ (requires reduction). |

| Base | 3.0 eq | Activator | Rec: K₂CO₃ or Cs₂CO₃. Avoid strong hydroxides (accelerates deboronation). |

| Solvent | [0.1 M] | Medium | Rec: 1,4-Dioxane/Water (4:1). Must be degassed. |

Step-by-Step Procedure

-

Solvent Preparation (Critical):

-

Combine 1,4-Dioxane and Water.

-

Sparge with Argon or Nitrogen for minimum 20 minutes. (Simple sonication is insufficient for this sensitive coupling).

-

-

Solids Assembly:

-

Add Aryl Halide, Boronic Acid, and Base to the reaction vial.

-

Crucial: Do not add the Palladium catalyst yet.

-

-

Atmosphere Exchange:

-

Seal the vial. Evacuate (vacuum) and backfill with Argon/Nitrogen. Repeat 3 times .

-

-

Catalyst Addition (Counter-Flow):

-

Under a positive pressure of inert gas, quickly add the Palladium catalyst.

-

Alternative: If using a glovebox, add everything inside.

-

-

Reaction:

-

Inject the degassed solvent via syringe through the septum.

-

Heat to 80-90°C .

-

Time: Monitor by LCMS at 1 hour. Extended heating (>4 hours) favors protodeboronation.

-

Troubleshooting Guide (Symptom -> Diagnosis -> Fix)

| Symptom | Probable Cause | Technical Solution |

| LCMS shows large "Dimer" peak (M+M) | Oxygen Leak. Oxygen facilitated the homocoupling of two boronic acid molecules. | Regain Integrity: Switch to a sealed tube or pressure vial. Sparge solvents longer. Ensure the inert gas line has an oxygen trap. |

| LCMS shows "De-boronated" Pyridine | Protodeboronation. The C-B bond hydrolyzed.[1] Common in 4-pyridyl systems. | Switch Reagent: The free boronic acid is too labile. Switch to the Pinacol Ester or MIDA Boronate of the same pyridine. These release the active species slowly. |

| Reaction Stalls at 50% Conversion | Catalyst Death. Pd(0) oxidized to inactive Pd black or clustered. | Boost & Protect: Add 5 mol% extra ligand (e.g., PPh₃ or SPhos) to stabilize the Pd species. |

| Low Yield with Aryl Chlorides | Low Reactivity. The oxidative addition is too slow, allowing side reactions to win. | Upgrade Catalyst: Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky, electron-rich ligands accelerate oxidative addition. |

Frequently Asked Questions (FAQs)

Q1: Can I use the Pinacol Ester instead of the Boronic Acid? A: Yes, and you should. The pinacol ester (Bpin) derivative of 2-methoxy-6-methylpyridine is significantly more stable toward protodeboronation and oxidation. If you have the choice, always purchase or synthesize the Bpin ester. It acts as a "slow-release" reservoir of the active boronic acid.

Q2: Why does the reaction turn black immediately? A: Rapid formation of "Palladium Black" (precipitated Pd(0) aggregates) indicates the catalyst is falling out of the catalytic cycle. This often happens if the oxidative addition step is too slow.

-

Fix: Ensure your Aryl Halide is reactive enough (Iodide > Bromide >> Chloride). If using a Chloride, you must use a specialized ligand like XPhos or Buchwald precatalysts.

Q3: Is the "Methoxy" group affecting the stability? A: Yes. The 2-methoxy group is electron-donating by resonance but sigma-withdrawing. However, the pyridine ring itself is electron-deficient. The specific position (C4) makes the C-B bond susceptible to cleavage because the resulting anion is stabilized by the nitrogen atom. This intrinsic instability means you cannot "wait out" the reaction; it must be fast to succeed.

Q4: My solvent is "Anhydrous," do I still need to degas? A: Yes. "Anhydrous" refers to water content, not oxygen content. In fact, anhydrous solvents can hold more dissolved oxygen than wet ones. You must sparge the solvent to remove O₂ to prevent homocoupling.[2]

References

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.

- Context: Definitive guide on the instability mechanisms (protodeboron

- Miyaura, N. (2002). Cross-Coupling Reactions: A Practical Guide. Springer. Context: Foundational text on the mechanism of oxidative homocoupling in the presence of oxygen.

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286.

- Context: Discusses the use of protected boron species to overcome the instability of pyridyl boronic acids.

-

Adamo, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base. Journal of the American Chemical Society, 128(21), 6829–6836.

- Context: Detailed mechanism on how oxygen and base promote the homocoupling side-reaction.

Sources

Validation & Comparative

Comparative Guide: Reactivity of (2-Methoxy-6-methylpyridin-4-yl)boronic Acid

Executive Summary

(2-Methoxy-6-methylpyridin-4-yl)boronic acid represents a specific class of "meta-stable" heterocyclic building blocks. Unlike its 3-pyridyl isomer, which exhibits robust stability, or the 2-pyridyl isomer, which undergoes rapid protodeboronation, the 4-yl isomer occupies an intermediate reactivity zone. Its effective utilization in drug discovery—particularly for kinase inhibitors and biaryl scaffolds—requires a precise understanding of the electronic push-pull effects introduced by the 2-methoxy and 6-methyl substituents.

This guide provides a technical analysis of its reactivity profile, contrasting it with key isomers, and offers validated protocols to maximize cross-coupling efficiency.

Part 1: Structural & Electronic Analysis

To predict reactivity, one must deconstruct the molecule’s electronic environment. The pyridine ring is naturally electron-deficient, making the C–B bond susceptible to nucleophilic attack (hydrolysis/protodeboronation).

Electronic Push-Pull

-

The Pyridine Core (Electron Sink): The nitrogen atom withdraws electron density, making the ring carbons electrophilic.

-

2-Methoxy Group (Stabilizer): The methoxy group at the ortho position (relative to Nitrogen) exerts a dual effect:

-

Inductive (-I): Withdraws density through the sigma bond.

-

Resonance (+R): Donates lone pair density into the ring system.

-

Net Effect: The resonance effect dominates, slightly increasing electron density at the C4 position compared to a naked pyridine, thereby providing moderate stabilization of the C–B bond against hydrolytic cleavage.

-

-

6-Methyl Group (Steric/Electronic): Acts as a weak electron donor (+I) and provides steric bulk around the nitrogen, potentially hindering N-coordination to metal catalysts, which is often a side reaction in pyridine chemistry.

The Protodeboronation Mechanism

The primary failure mode for this reagent is protodeboronation.[1][2] In basic aqueous media (standard Suzuki conditions), the base attacks the boron to form a boronate "ate" complex. In electron-deficient heterocycles, this complex can collapse, breaking the C–B bond and replacing it with a proton.